1-benzoylpropyl 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
Overview
Description
1-benzoylpropyl 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BNPPB and belongs to the class of isoindolinone derivatives.
Mechanism of Action
The mechanism of action of BNPPB is not fully understood. However, it has been suggested that BNPPB may exert its effects through the modulation of ion channels and receptors in the nervous system. BNPPB has been shown to inhibit voltage-gated sodium channels and to modulate the activity of GABA receptors. These effects may contribute to the antinociceptive and anticonvulsant properties of BNPPB.
Biochemical and Physiological Effects:
BNPPB has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation. BNPPB has also been shown to reduce oxidative stress and to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, BNPPB has been shown to improve cognitive function and to reduce neuroinflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of BNPPB is its high potency and specificity. This makes it a useful tool for studying the role of ion channels and receptors in the nervous system. Additionally, the synthesis of BNPPB is relatively simple and can be scaled up for large-scale experiments. However, one limitation of BNPPB is its poor solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its use in certain experiments.
Future Directions
There are several future directions for the study of BNPPB. One area of interest is the development of more potent and selective analogs of BNPPB. This could lead to the discovery of novel therapeutic agents for the treatment of various diseases. Another area of interest is the investigation of the long-term effects of BNPPB on the nervous system. This could provide valuable insights into the safety and efficacy of BNPPB as a therapeutic agent. Finally, the use of BNPPB in combination with other drugs or therapies could be explored to enhance its therapeutic potential.
Scientific Research Applications
BNPPB has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antinociceptive, and anticonvulsant effects in animal models. BNPPB has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, BNPPB has been studied for its potential as an analgesic and anti-cancer agent.
properties
IUPAC Name |
(1-oxo-1-phenylbutan-2-yl) 3-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O7/c1-2-20(22(28)15-8-4-3-5-9-15)34-25(31)16-10-6-11-17(14-16)26-23(29)18-12-7-13-19(27(32)33)21(18)24(26)30/h3-14,20H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPPNELWLCUMMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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